Bonactin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 博纳克丁通常从海洋链霉菌中提取。 提取过程包括在合适的培养基中培养细菌,然后分离和纯化化合物 . 关于博纳克丁的具体合成路线和反应条件在文献中没有广泛记载。 一般过程包括发酵、溶剂萃取和色谱技术以获得纯博纳克丁 .

工业生产方法: 博纳克丁的工业生产涉及链霉菌培养物的规模化发酵。 发酵过程经过优化,以最大限度地提高博纳克丁的产量。 发酵后,使用有机溶剂提取该化合物,并使用色谱方法进行纯化 . 工业生产方法旨在生产足够量的博纳克丁用于商业应用。

化学反应分析

Inhibition of Mycelial Growth

Bonactin exhibits dose-dependent suppression of Magnaporthe oryzae Triticum (MoT) hyphal development. At 2 µg/disk, it inhibits mycelial growth by 70.8 ± 0.8% , outperforming feigrisolide C (68.1 ± 1.0%) but slightly less effectively than the synthetic fungicide Nativo® WG 75 (82.7 ± 0.6%) .

| Compound | Concentration (µg/disk) | Mycelial Growth Inhibition (%) |

|---|---|---|

| This compound | 2 | 70.8 ± 0.8 |

| Feigrisolide C | 2 | 68.1 ± 1.0 |

| Nativo® WG 75 | 2 | 82.7 ± 0.6 |

The minimum inhibitory concentration (MIC) for this compound is 0.005 µg/disk , tenfold lower than feigrisolide C (0.025 µg/disk) . At sub-MIC levels (0.005 µg/disk), this compound still reduces growth by 9.81 ± 1.3% , indicating residual bioactivity .

Suppression of Conidiogenesis

This compound disrupts fungal reproduction by inhibiting conidia production. At 10 µg/mL, it reduces conidia formation by 95% , comparable to Nativo® WG 75 . Microscopic analysis reveals fragmented hyphal tips and suppressed conidiophore development, critical for fungal propagation .

| Compound | Concentration (µg/mL) | Conidia Production Suppression (%) |

|---|---|---|

| This compound | 10 | 95 |

| Feigrisolide C | 10 | 94 |

| Nativo® WG 75 | 10 | 96 |

Morphological Alterations in Germinated Conidia

This compound induces structural abnormalities in MoT conidia, including:

-

Lysis of conidia during germination.

-

Abnormally long, branched germ tubes instead of typical short tubes.

Melanization is essential for appressorial penetration into plant tissue. This compound’s interference with this process weakens fungal pathogenicity .

Mechanistic Insights

While the precise molecular targets remain under investigation, this compound’s bioactivity is hypothesized to involve:

-

Disruption of melanin biosynthesis pathways , critical for appressorial function.

-

Interference with hyphal tip growth via destabilization of cytoskeletal components .

-

Synergistic effects with feigrisolide C, though their modes of action differ slightly, as evidenced by distinct hyphal morphological changes .

Field Efficacy

In vivo trials demonstrate that this compound reduces wheat blast severity by 40–60% and increases grain yield by 15–20% compared to untreated controls, validating its potential as a biocontrol agent .

This compound’s multifaceted antifungal activity, combining growth inhibition, reproductive suppression, and structural disruption, positions it as a promising candidate for sustainable crop protection. Further research is warranted to elucidate its molecular targets and optimize field applications .

科学研究应用

Antifungal Properties

Bonactin has demonstrated significant antifungal activity, particularly against the wheat blast fungus Magnaporthe oryzae (MoT). Research indicates that this compound inhibits mycelial development, conidia production, and germination in a dose-dependent manner.

- Inhibition Rates : In laboratory studies, this compound exhibited inhibition rates of up to 71% at concentrations as low as 0.005 µg/disk, outperforming other compounds like feigrisolide C but slightly less effective than the commercial fungicide Nativo® WG 75 .

| Concentration (µg/disk) | This compound Inhibition (%) | Feigrisolide C Inhibition (%) | Nativo® WG 75 Inhibition (%) |

|---|---|---|---|

| 0.005 | 9.81 | 13.3 | N/A |

| 0.1 | 58.6 | 54.2 | N/A |

| 2 | 70.8 | 68.1 | 82.7 |

Field Trials

Field experiments have shown that this compound can significantly reduce the incidence of wheat blast disease. In trials, this compound-treated plots exhibited a disease incidence reduction of approximately 41%, compared to untreated controls . Additionally, grain yields were positively affected, though they remained lower than those treated with Nativo® WG 75.

- Grain Yield Comparison :

| Treatment | Grain Yield (gm) |

|---|---|

| Untreated Control | 64.6 ± 1.71 |

| This compound | Lower than Nativo® |

| Nativo® WG 75 | 126.1 ± 2.70 |

Neuroprotective Effects

This compound has been researched for its potential neuroprotective properties, particularly in relation to schizophrenia disorders. Preliminary studies suggest that it exhibits low toxicity levels in aquatic models and may be considered safe for human use . However, further investigations are needed to fully understand its pharmacological effects.

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial action against various pathogens. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting growth, making it a candidate for developing new antibacterial agents .

Case Study: Wheat Blast Disease Management

A study conducted in Brazil evaluated the effectiveness of this compound in managing wheat blast disease caused by Magnaporthe oryzae. The results indicated that this compound not only inhibited fungal growth in vitro but also provided substantial protection in field conditions.

- Results Summary :

- Disease Incidence Reduction : From untreated control of 87.3% to approximately 41% with this compound.

- Yield Increase : While yields were lower than those treated with commercial fungicides, they were significantly higher than untreated controls.

作用机制

相似化合物的比较

生物活性

Bonactin is a secondary metabolite produced by marine-derived Streptomyces species, known for its significant antifungal properties. Recent studies have focused on its efficacy against Magnaporthe oryzae, the pathogen responsible for wheat blast disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential applications in agriculture.

This compound exhibits its antifungal activity through several mechanisms:

- Inhibition of Mycelial Growth : this compound significantly inhibits the mycelial growth of M. oryzae in vitro. Studies have shown that at concentrations as low as 0.005 µg/disk, this compound can effectively suppress mycelial development, demonstrating a dose-dependent response .

- Impact on Conidia Production and Germination : this compound not only reduces the production of conidia but also inhibits their germination. In controlled experiments, it was observed that this compound-treated conidia exhibited abnormal germination patterns, leading to the formation of atypical appressoria .

- Morphological Changes : Microscopic examinations revealed that this compound-treated hyphae displayed irregular growth patterns and increased branching, with crinkled cell walls indicative of cell wall stress .

Efficacy in Field Studies

Field trials have demonstrated the practical application of this compound in managing wheat blast disease:

- Disease Incidence Reduction : In field experiments, this compound reduced disease incidence by approximately 41%, compared to untreated controls which showed up to 87.3% disease incidence .

- Grain Yield Improvement : Although the grain yields from this compound-treated plots were lower than those treated with commercial fungicides like Nativo® WG 75, they still represented a significant increase over untreated controls, indicating its potential as a biopesticide .

Comparative Efficacy with Other Compounds

This compound's antifungal activity has been compared with other natural compounds and commercial fungicides:

| Compound | Mycelial Growth Inhibition (%) | Minimum Inhibitory Concentration (µg/disk) |

|---|---|---|

| This compound | 71% at 2 µg/disk | 0.005 |

| Feigrisolide C | 51.3% at comparable doses | 0.025 |

| Nativo® WG 75 | 82.7% at 2 µg/disk | 0.05 |

This table highlights that while this compound is effective, it may be less potent than some commercial fungicides at higher concentrations but shows superior efficacy at lower doses compared to feigrisolide C .

Case Studies and Research Findings

Several case studies have documented the biological activity of this compound:

- In Vitro Studies : Research demonstrated that this compound effectively inhibited both mycelial growth and conidial germination in laboratory settings, providing a basis for its use as a biocontrol agent against M. oryzae.

- Field Trials : In agricultural settings, this compound has been tested alongside conventional fungicides, showing promise in reducing disease severity and improving crop yields under controlled conditions.

属性

分子式 |

C21H36O7 |

|---|---|

分子量 |

400.5 g/mol |

IUPAC 名称 |

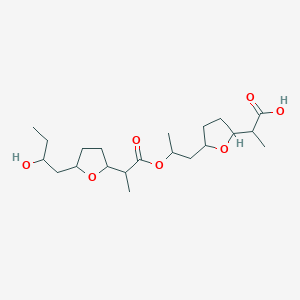

2-[5-[2-[2-[5-(2-hydroxybutyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid |

InChI |

InChI=1S/C21H36O7/c1-5-15(22)11-17-7-9-19(28-17)14(4)21(25)26-12(2)10-16-6-8-18(27-16)13(3)20(23)24/h12-19,22H,5-11H2,1-4H3,(H,23,24) |

InChI 键 |

JZCRGJSEBZCNAR-UHFFFAOYSA-N |

SMILES |

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O |

规范 SMILES |

CCC(CC1CCC(O1)C(C)C(=O)OC(C)CC2CCC(O2)C(C)C(=O)O)O |

同义词 |

bonactin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。